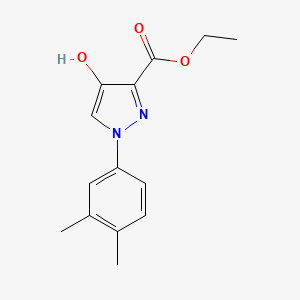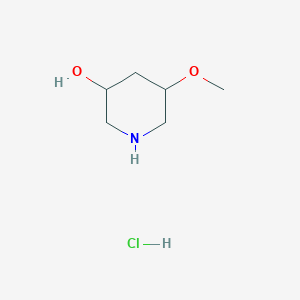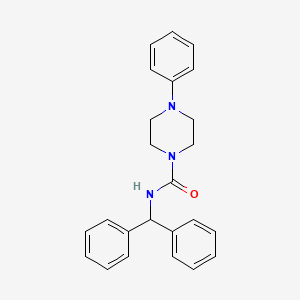
N1-cyclopropyl-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopropyl-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. Inhibition of GABA-AT results in increased levels of GABA, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Aplicaciones Científicas De Investigación
Role in Orexin Receptor Mechanisms
A study on the role of orexin receptors in compulsive food consumption demonstrated the effects of various compounds, including SB-649868, a dual orexin receptor antagonist, on binge eating behavior in rats. This research highlighted the significant role of orexin-1 receptor mechanisms in compulsive food intake, suggesting that selective antagonism at this receptor could represent a new pharmacological treatment for binge eating and potentially other disorders with a compulsive component (Piccoli et al., 2012).
Sigma Receptor Ligands and Cognitive Dysfunction
Research on sigma receptor ligands, specifically NE-100, showed its potential to counteract cognitive dysfunction induced by phencyclidine (PCP) in rats. This study illustrates the therapeutic potential of sigma receptor ligands in improving cognitive impairments associated with neurological disorders, providing a foundation for further exploration of these compounds in treating cognitive dysfunction (Ogawa et al., 1994).
Reactivity of Oxalamide-Based Carbenes
Investigations into the reactivity of oxalamide-based carbenes have provided insights into their potential applications in synthetic chemistry. One study detailed the synthesis and characterization of various cyclopropanation products and their interactions with elemental selenium, offering new avenues for the development of novel compounds with diverse applications (Braun et al., 2012).
Polyamine Analogue-Induced Programmed Cell Death
The study of polyamine analogues, such as CPENSpm, has revealed their role in inducing programmed cell death in cancer cells. This research underscores the potential of polyamine analogues in cancer therapy, highlighting their ability to target specific cellular pathways to induce cell death in tumor cells (Ha et al., 1997).
Electrochemical Properties of Quinolone Derivatives
A study focusing on the electrochemical properties of quinolone derivatives, including their synthetic precursors, provided valuable insights into their potential applications in medicinal chemistry. The research detailed the electrochemical mechanisms of these compounds, emphasizing their importance in the development of new drugs (Srinivasu et al., 1999).
Propiedades
IUPAC Name |
N'-cyclopropyl-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c19-15-4-2-1-3-14(15)18(25)22-9-7-12(8-10-22)11-20-16(23)17(24)21-13-5-6-13/h1-4,12-13H,5-11H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONYNKLAZNIFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2572186.png)


![3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid](/img/structure/B2572191.png)
![6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2572193.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone](/img/structure/B2572194.png)
![2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol](/img/structure/B2572196.png)

![7-[2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2572202.png)

![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2572205.png)
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-1-yl)propanoic acid](/img/structure/B2572207.png)

![2-oxo-2,5,7,8-tetrahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2572209.png)